1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine
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Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine is a chemical compound known for its unique structural features and diverse applications in various fields of science. The compound consists of a piperazine ring substituted with a sulfonyl group and a phenyl ring bearing two trifluoromethyl groups at the 3 and 5 positions. This combination of functional groups imparts distinctive chemical and physical properties to the compound, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine typically involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the molar ratio of reactants. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or sulfides.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and material science.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex and enhancing its inhibitory effects .
Comparison with Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Shares the trifluoromethylphenyl motif and is used as an organocatalyst in organic synthesis.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Known for their antimicrobial properties and used in the development of new antibiotics.
Uniqueness: 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine is unique due to the combination of the piperazine ring and the sulfonyl group, which imparts distinct chemical reactivity and biological activity. The presence of two trifluoromethyl groups further enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H12F6N2O2S |
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Molecular Weight |
362.29 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]sulfonylpiperazine |
InChI |
InChI=1S/C12H12F6N2O2S/c13-11(14,15)8-5-9(12(16,17)18)7-10(6-8)23(21,22)20-3-1-19-2-4-20/h5-7,19H,1-4H2 |
InChI Key |
FWXRYDHZTLMKQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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